molecular formula C18H16N4O2 B5445415 2-(pyrazolo[1,5-a]pyridine-7-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

2-(pyrazolo[1,5-a]pyridine-7-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B5445415
M. Wt: 320.3 g/mol
InChI Key: FMGYFFCAZUDCSC-UHFFFAOYSA-N
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Description

2-(pyrazolo[1,5-a]pyridine-7-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of the pyrazolo[1,5-a]pyridine and isoquinoline moieties in its structure makes it a compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazolo[1,5-a]pyridine-7-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclocondensation reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyrazolo[1,5-a]pyridine-7-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(pyrazolo[1,5-a]pyridine-7-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyrazolo[1,5-a]pyridine-7-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrazolo[1,5-a]pyridine-7-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(pyrazolo[1,5-a]pyridine-7-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c19-17(23)16-10-12-4-1-2-5-13(12)11-21(16)18(24)15-7-3-6-14-8-9-20-22(14)15/h1-9,16H,10-11H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGYFFCAZUDCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC4=CC=NN43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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